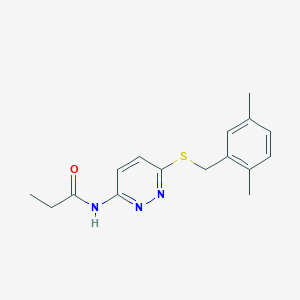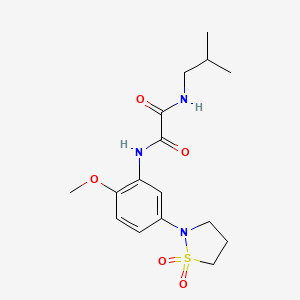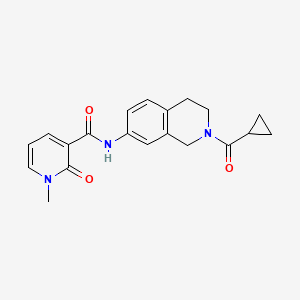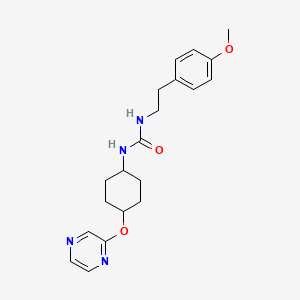
N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-((2,5-dimethylbenzyl)thio)pyridazin-3-yl)propionamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and thiazole rings, along with the propionamide group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the pyridazine and thiazole rings, as these are the most reactive parts of the molecule . The exact reactions would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación
Thionamides in Scientific Research
Understanding Thionamide Pharmacology
Thionamides, such as propylthiouracil (PTU) and methimazole (MMI), have been central to the pharmacological management of hyperthyroidism. Research into these compounds has elucidated their mechanism of action, which involves inhibition of thyroid hormone synthesis. Studies have explored their efficacy, safety profiles, and the nuances of their use in specific patient populations, such as pregnant women with Graves' disease (Momotani, Noh, Ishikawa, & Ito, 1997).
Genetic Factors in Drug Response
Genetic predispositions affecting drug response have been a significant area of interest. For example, research identifying genetic markers that predict adverse reactions to thionamides has been crucial for personalized medicine approaches in treating hyperthyroidism, as seen in studies linking HLA-B*38:02:01 with thionamide-induced agranulocytosis (Cheung et al., 2016).
Metabolic Pathways and Disposition
The metabolic fate of thionamides, including their transformation and elimination in the human body, has been another focus. Understanding these pathways is critical for optimizing dosing regimens and minimizing side effects. For instance, studies on the metabolism of antithyroid drugs in humans have revealed insights into how these compounds are processed and the potential implications for patient care (Bardoděj, Malonová, & Mráz, 1985).
Exploring Alternative Therapeutic Uses
Beyond their traditional role in managing hyperthyroidism, thionamides have been investigated for their potential in treating other conditions. This includes research into their immunomodulatory properties and potential applications in dermatology, such as the treatment of psoriasis (Elias, Dangaran, Barr, Rohan, & Goodman, 1994).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[6-[(2,5-dimethylphenyl)methylsulfanyl]pyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-4-15(20)17-14-7-8-16(19-18-14)21-10-13-9-11(2)5-6-12(13)3/h5-9H,4,10H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGRLOYITRCMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dichlorophenyl)methoxy]piperidin-4-imine](/img/structure/B2857454.png)


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one](/img/structure/B2857458.png)







![{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride](/img/structure/B2857472.png)

![2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2857476.png)